molecular formula C26H33NO8 B1673514 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid CAS No. 557756-85-1

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid

Cat. No. B1673514
CAS RN: 557756-85-1
M. Wt: 487.5 g/mol
InChI Key: NUHRPLKTAAVHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid” is a chemical compound with the empirical formula C28H37NO9 and a molecular weight of 531.59 . It is a solid substance .

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-amido-PEG4-acid: is widely used in SPPS as a base-sensitive amino protecting group . The Fmoc group can be removed under mild basic conditions, revealing a free amine that can be used for subsequent peptide chain elongation. This compound’s role is crucial in synthesizing complex peptides for therapeutic and research purposes.

Drug Discovery

In drug discovery, Fmoc-N-amido-PEG4-acid serves as a linker in the design of antibody-drug conjugates (ADCs) . The terminal carboxylic acid forms a stable amide bond with primary amine groups of antibodies, while the PEG spacer increases solubility and stability, enhancing the drug’s pharmacokinetic properties.

Proteolysis Targeting Chimeras (PROTACs)

This compound is also instrumental in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells . The PEG linker improves the solubility and permeability of PROTACs, facilitating their entry into cells and ensuring their effective interaction with target proteins.

Capillary Electrophoresis

Fmoc-N-amido-PEG4-acid: is used in capillary electrophoresis as a reagent for the precolumn derivatization of amines, which allows for their subsequent analysis by high-performance liquid chromatography (HPLC) with fluorescent detection . This application is essential for the precise quantification of amines in various biological samples.

Bioconjugation

The compound’s terminal carboxylic acid reacts with primary amine groups to form stable amide bonds, a reaction commonly used in bioconjugation techniques . This property is exploited to attach biomolecules to surfaces or other molecules, enabling the creation of complex bioconjugates for research or therapeutic use.

Biomedical Imaging and Biosensors

Due to its excellent biocompatibility, Fmoc-N-amido-PEG4-acid is frequently used in the construction of biomedical imaging agents and biosensors . The PEG spacer can link biologically active molecules to imaging agents, altering their solubility, stability, and biological activity, which is pivotal for non-invasive imaging techniques.

Mechanism of Action

Target of Action

It’s known that fmoc (9-fluorenylmethoxycarbonyl) group is commonly used in peptide synthesis for the temporary protection of amine groups .

Mode of Action

The Fmoc group in Fmoc-N-amido-PEG4-acid plays a crucial role in peptide synthesis. It protects the amine group during the synthesis process and can be removed under mildly basic conditions, allowing for the continuation of the peptide chain . The PEG4-acid part of the molecule is a polyethylene glycol (PEG) spacer, which can increase the solubility and stability of the peptide .

Biochemical Pathways

It’s known that fmoc-protected amino acids are used in the solid-phase peptide synthesis (spps), a process that involves the sequential addition of amino acids to a growing peptide chain .

Pharmacokinetics

Pegylation (the addition of peg groups) is known to improve the pharmacokinetic properties of peptides and proteins, including increased solubility, stability, and half-life, and reduced immunogenicity .

Result of Action

The primary result of the action of Fmoc-N-amido-PEG4-acid is the successful synthesis of peptides with improved properties. The Fmoc group allows for the stepwise construction of the peptide, while the PEG4-acid group enhances the peptide’s solubility and stability .

Action Environment

The action of Fmoc-N-amido-PEG4-acid is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of Fmoc deprotection and peptide bond formation . The stability of the compound itself can also be affected by factors such as temperature and pH .

properties

IUPAC Name

3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO8/c28-25(29)9-11-31-13-15-33-17-18-34-16-14-32-12-10-27-26(30)35-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHRPLKTAAVHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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